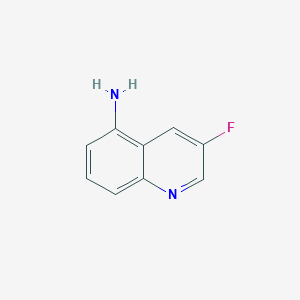

3-Fluoroquinolin-5-amine

Übersicht

Beschreibung

3-Fluoroquinolin-5-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-5-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a diaza group with a fluoride ion. For instance, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through this substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient and cost-effective reagents and conditions. The specific details of industrial methods are often proprietary, but they generally aim to maximize yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoroquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable catalysts.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted quinoline derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 3-Fluoroquinolin-5-amine serves as a crucial building block in synthesizing more complex fluorinated quinoline derivatives. Its unique structure allows for versatile chemical modifications that can lead to novel compounds with enhanced properties.

Biology

- Antibacterial Activity : The compound exhibits significant antibacterial properties by targeting bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. Inhibition of this enzyme disrupts bacterial growth and replication, making it a potential candidate for developing new antibiotics .

- Anticancer Potential : Research indicates that this compound may inhibit mutant isocitrate dehydrogenases (IDHs) involved in cancer metabolism. This inhibition could have therapeutic implications for treating cancers such as glioma and acute myeloid leukemia (AML) by altering tumorigenic metabolic pathways .

Medicine

- Pharmaceutical Development : The compound is explored as a precursor in developing new pharmaceuticals targeting bacterial infections and cancer. Its ability to inhibit key enzymes involved in disease processes makes it a promising candidate for further drug development .

Industry

- Applications in Materials Science : Beyond biological applications, this compound finds use in producing liquid crystals and dyes, showcasing its versatility beyond medicinal chemistry.

Inhibition of IDH Mutants

A study focused on various quinolinone derivatives revealed that modifications to their structures could enhance selectivity and potency against specific IDH mutations commonly found in cancer. This highlights the potential therapeutic applications of this compound in oncology .

Synergistic Effects with Other Agents

Research has demonstrated that combining this compound with other anticancer agents can lead to enhanced efficacy in reducing tumor cell viability compared to monotherapy. This synergistic effect suggests potential strategies for improving treatment outcomes in cancer therapy .

Wirkmechanismus

The mechanism of action of 3-Fluoroquinolin-5-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death . The exact pathways and molecular interactions can vary depending on the specific application and target organism.

Vergleich Mit ähnlichen Verbindungen

- 3-Fluoroquinoline

- 5-Fluoroquinoline

- 6-Fluoroquinoline

- 7-Fluoroquinoline

Comparison: 3-Fluoroquinolin-5-amine is unique due to the specific position of the fluorine atom and the amine group on the quinoline ring. This structural arrangement imparts distinct chemical and biological properties compared to other fluorinated quinolines. For example, the presence of the amine group at the 5-position can enhance its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-Fluoroquinolin-5-amine is a compound of interest within medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of a fluorine atom at the 3-position and an amine group at the 5-position is significant for its biological activity.

Anticancer Activity

Research indicates that quinoline derivatives exhibit notable anticancer properties. A study evaluating various quinoline analogs, including this compound, demonstrated their effectiveness against several cancer cell lines. The antiproliferative activity was assessed using the MTT assay, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | H-460 (Lung) | 1.24 | |

| Compound A | HT-29 (Colon) | 0.55 | |

| Compound B | HepG2 (Liver) | 0.33 |

The results show that this compound exhibits potent activity against lung cancer cells, with lower IC50 values indicating higher efficacy compared to other tested compounds.

Antimicrobial Activity

In addition to anticancer properties, studies have explored the antimicrobial effects of quinoline derivatives. While specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of Related Quinoline Compounds

These findings suggest that modifications in the quinoline structure can enhance antimicrobial properties, indicating potential avenues for developing new antibiotics based on the quinoline scaffold.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its action may involve:

- Inhibition of DNA Synthesis : Many quinolines interfere with DNA replication by inhibiting topoisomerases.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Antimicrobial Action : The ability to disrupt bacterial cell membranes or inhibit protein synthesis is common among related compounds.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted quinolines, including those with fluorine substitutions similar to this compound. The study highlighted that fluorinated compounds often exhibited enhanced lipophilicity and improved cellular uptake, leading to increased biological activity compared to their non-fluorinated counterparts .

Eigenschaften

IUPAC Name |

3-fluoroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOIWROBEFMORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165794 | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155014-05-4 | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155014054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2WS2LC6PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.